molecular formula C19H15BrN2O3 B5913734 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 303093-28-9

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B5913734
CAS No.: 303093-28-9
M. Wt: 399.2 g/mol
InChI Key: PNKRROYPANBQJY-UHFFFAOYSA-N
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Description

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinoline-3-carboxamide derivative with a core structure optimized for pharmacological activity. Its molecular architecture includes a 4-hydroxyquinoline scaffold substituted with an allyl group at the N1 position and a 4-bromophenyl carboxamide moiety at the C3 position. This compound belongs to a class of molecules known for their analgesic and anti-inflammatory properties, as demonstrated in studies on structurally related derivatives .

Properties

IUPAC Name

N-(4-bromophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h2-10,23H,1,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKRROYPANBQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-28-9
Record name 1-ALLYL-N-(4-BROMOPHENYL)-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the use of isocyanide-based consecutive Bargellini/Ugi reactions. In the first step, 3-carboxamido-isobutyric acids are synthesized using acetone, chloroform, sodium hydroxide, and isocyanides . These acids are then subjected to Ugi multicomponent reactions, which involve aldehydes, amines, and isocyanides, to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of a dihydroxy-quinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of quinoline-3-carboxamides is highly sensitive to substituent variations. Key structural analogues and their comparative features are summarized below:

Compound Name Substituents (Position) Biological Activity (Model) Key Reference
Target Compound Allyl (N1), 4-Bromophenyl (C3) Analgesic (Not explicitly tested, inferred from class)
N-(Benzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Benzyl (C3) High analgesic activity (rodent models)
1-Butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Butyl (N1), 2,4-Dimethylphenyl (C3) Unknown (Structural analogue)
Roquinimex (Linomide) N-Methyl, Phenyl (C3) Immunomodulatory (Clinical trials)
4-Chloro-substituted analogue Allyl (N1), 4-Chlorophenyl (C3) Analgesic activity comparable to Piroxicam (20 mg/kg dose)

Key Observations:

  • Substituent Position and Type: The allyl group at N1 in the target compound may enhance membrane permeability compared to bulkier alkyl chains (e.g., butyl in ).
  • Biological Activity: Benzyl-substituted analogues exhibit potent analgesia but may suffer from rapid metabolism due to the unsubstituted phenyl ring. In contrast, halogenated derivatives (e.g., 4-bromo or 4-chloro) show improved pharmacokinetic profiles .

Pharmacological Performance

  • Analgesic Activity: The 4-chlorophenyl analogue (structurally closest to the target compound) demonstrated 59–61% anti-inflammatory activity in rodent models at 20 mg/kg, comparable to indomethacin .
  • Metabolic Stability: Halogenated aryl groups reduce oxidative metabolism, as evidenced by the prolonged half-life of tasquinimod (a trifluoromethyl-substituted analogue) compared to non-halogenated derivatives .

Limitations and Challenges

  • Toxicity: While halogenation improves stability, bromine may pose toxicity risks if metabolized to reactive intermediates.
  • Structural Rigidity: Transitioning to heterocyclic cores (e.g., pyrido[1,2-a]pyrimidine) reduces analgesic activity, underscoring the necessity of the quinoline scaffold .

Biological Activity

1-Allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone, which is known for diverse biological activities. The presence of the allyl group and the bromophenyl moiety may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were evaluated for their antibacterial activity using the minimum inhibitory concentration (MIC) assay. Results indicated moderate antibacterial activity against various strains, although specific data on this compound was not directly reported in these studies .

Structure-Biological Activity Relationship

Research on structure-activity relationships (SAR) indicates that modifications to the quinoline structure can significantly impact biological efficacy. For example, the introduction of various substituents at different positions on the quinoline ring has been linked to enhanced antibacterial and antiviral activities. This suggests that this compound may exhibit similar trends depending on its specific structural features .

Study 1: Antibacterial Evaluation

In a study evaluating a range of quinoline derivatives, several compounds demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a systematic approach to assess MIC values and found that certain substitutions led to increased potency. Although direct testing of this compound was not included, its structural framework aligns with those that showed significant activity .

Study 2: Antiviral Mechanism Exploration

A docking study performed on similar quinoline derivatives indicated potential interactions with the catalytic domain of HIV integrase. The results suggested that modifications in the chemical structure could enhance binding affinity and inhibit viral replication effectively. This implies that this compound may also possess such interactions based on its structural characteristics .

Data Summary

Activity Finding Reference
AntibacterialModerate activity against various bacterial strains
AntiviralPotential inhibition of HIV replication
Structure ActivityModifications influence biological efficacy

Q & A

Advanced Research Question

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., allyl group oxidation, glucuronidation of 4-hydroxy) .
  • Validation : Compare in silico predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

How should researchers address batch-to-batch variability in synthesis?

Basic Research Question

  • Quality Control : Implement in-process monitoring (e.g., TLC or inline IR) during carboxamide coupling .
  • Standardization : Use high-purity starting materials (e.g., 4-bromoaniline ≥99%) and fixed reaction temperatures .
  • Post-Synthesis : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

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